REACTION_CXSMILES
|
ClCCl.[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[O:6].[O:11]1[CH:15]=[CH:14][CH2:13][CH2:12]1.[CH:16]([OH:19])([CH3:18])[CH3:17].C(=O)([O-])[O-].[K+].[K+].N(CCO)CCO.O>[Ti](Cl)(Cl)(Cl)Cl.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4].C1(C)C=CC=CC=1>[OH:6][CH:5]([CH:14]1[CH2:13][CH2:12][O:11][CH:15]1[O:19][CH:16]([CH3:18])[CH3:17])[C:4]([O:8][CH2:9][CH3:10])=[O:7] |f:4.5.6,10.11.12.13.14|
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.96 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.28 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Name
|
ethyl glyoxalate
|
Quantity
|
3.55 mL
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)OCC
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Name
|
|
Quantity
|
8.75 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
27.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Type
|
CUSTOM
|
Details
|
After a 1 hour stirring period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at room temperature
|
Type
|
ADDITION
|
Details
|
was added dropwise over 30 min at room temperature
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
After 15 min.
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added over 30 min. at room temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After a 3 hours stirring period
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
After 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
After stirring over a weekend
|
Type
|
CUSTOM
|
Details
|
the two layers were separated
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated over reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OCC)C1C(OCC1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |